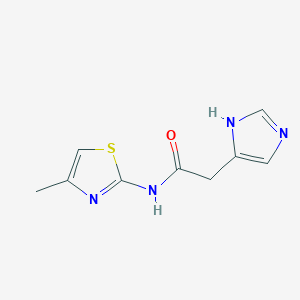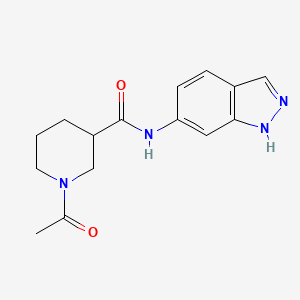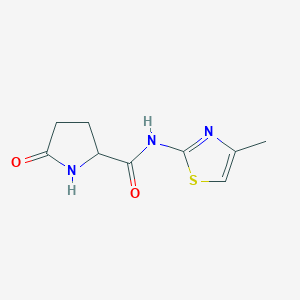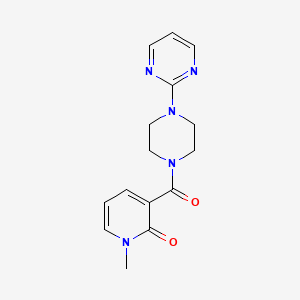
N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide, also known as C16, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of pyrrole-3-carboxamides, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. In particular, N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. This makes it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide has also been shown to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It induces cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity in normal cells. This suggests that N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide could be a potential chemotherapeutic agent.
In addition, N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide has been found to have antiviral activity against several viruses, including dengue virus, Zika virus, and influenza virus. It inhibits viral replication by targeting the viral RNA polymerase, making it a promising candidate for the development of antiviral drugs.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. It also inhibits the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide has been found to target the RNA polymerase of several viruses, including dengue virus and Zika virus. It binds to the active site of the RNA polymerase, preventing the elongation of the viral RNA and inhibiting viral replication.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. It also induces cell cycle arrest and apoptosis in cancer cells, while having minimal toxicity in normal cells. In addition, N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide has been found to inhibit viral replication by targeting the viral RNA polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide is its broad range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. This makes it a versatile compound for scientific research. Another advantage is its relatively low toxicity in normal cells, making it a potential candidate for the development of therapeutic agents.
One limitation of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Another limitation is its relatively low yield in the synthesis method, which can make it costly to produce in large quantities.
Direcciones Futuras
There are several future directions for the research of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide. One direction is the development of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the development of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide-based chemotherapeutic agents for the treatment of cancer. In addition, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide and its potential as an antiviral agent.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide involves the reaction of 3-chloro-4-methoxyaniline with 3-chloroacetylpyrrole in the presence of a base. The resulting intermediate is then treated with ammonia to form the final product, N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide. The yield of this synthesis method is around 60%, and the purity of the product can be improved through recrystallization.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-11-3-2-9(6-10(11)13)15-12(16)8-4-5-14-7-8/h2-7,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQIFOBXLLQOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CNC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-1H-pyrrole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-chloro-N-[2-(dimethylamino)ethyl]quinoline-2-carboxamide](/img/structure/B6638816.png)



![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)
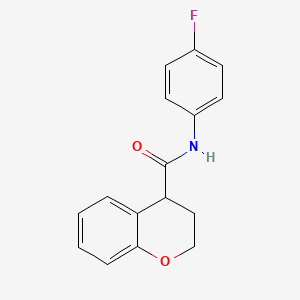

![2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B6638861.png)
